molecular formula C17H14N2O4 B14399678 4,4'-[Propane-1,3-diylbis(oxy)]bis(1,3-benzoxazole) CAS No. 89590-23-8

4,4'-[Propane-1,3-diylbis(oxy)]bis(1,3-benzoxazole)

Cat. No.: B14399678
CAS No.: 89590-23-8
M. Wt: 310.30 g/mol
InChI Key: HTVFZBMPCLXSDA-UHFFFAOYSA-N
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Description

4,4’-[Propane-1,3-diylbis(oxy)]bis(1,3-benzoxazole) is a chemical compound known for its unique structure and properties It consists of two benzoxazole rings connected by a propane-1,3-diylbis(oxy) linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[Propane-1,3-diylbis(oxy)]bis(1,3-benzoxazole) typically involves the reaction of 4-hydroxybenzaldehyde with 1,3-dibromopropane in the presence of a base such as potassium carbonate (K2CO3) and a phase transfer catalyst like 18-crown-6 ether. The reaction is carried out in an organic solvent such as acetone under reflux conditions for several hours . The product is then purified through filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4,4’-[Propane-1,3-diylbis(oxy)]bis(1,3-benzoxazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzoxazole rings can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

4,4’-[Propane-1,3-diylbis(oxy)]bis(1,3-benzoxazole) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-[Propane-1,3-diylbis(oxy)]bis(1,3-benzoxazole) involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-[Propane-1,3-diylbis(oxy)]bis(benzene-1,3-diamine)
  • 4,4’-[Propane-1,3-diylbis(oxy)]dibenzaldehyde
  • 4,4’-[Propane-1,3-diylbis(oxy)]dianiline

Uniqueness

4,4’-[Propane-1,3-diylbis(oxy)]bis(1,3-benzoxazole) is unique due to its benzoxazole rings, which impart distinct optical and electronic properties. This makes it particularly valuable in applications requiring fluorescence or specific electronic characteristics .

Properties

CAS No.

89590-23-8

Molecular Formula

C17H14N2O4

Molecular Weight

310.30 g/mol

IUPAC Name

4-[3-(1,3-benzoxazol-4-yloxy)propoxy]-1,3-benzoxazole

InChI

InChI=1S/C17H14N2O4/c1-4-12(16-14(6-1)22-10-18-16)20-8-3-9-21-13-5-2-7-15-17(13)19-11-23-15/h1-2,4-7,10-11H,3,8-9H2

InChI Key

HTVFZBMPCLXSDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OCCCOC3=CC=CC4=C3N=CO4)N=CO2

Origin of Product

United States

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